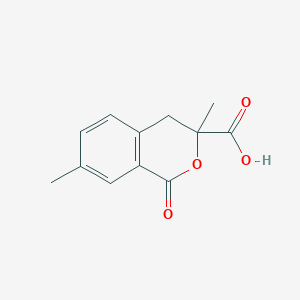

3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is a chemical compound that belongs to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes a benzopyran ring system with various functional groups attached

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid typically involves the following steps:

Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Functional Groups:

Oxidation and Reduction Reactions: The final compound may require oxidation or reduction steps to achieve the desired oxidation state and functional group arrangement.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Analyse Des Réactions Chimiques

Oxidation Reactions

The ketone and aromatic ring systems render the compound susceptible to oxidative transformations:

Key Findings :

-

Ring Contraction : Under oxidative conditions (e.g., O₂ in DMF), the benzopyran ring can undergo contraction to form phthalide derivatives (e.g., isoindolin-1-one structures) . This involves cleavage of the pyran oxygen followed by lactone formation (Figure 1).

-

Methyl Group Oxidation : The methyl substituents at positions 3 and 7 may oxidize to hydroxymethyl or carboxylic acid groups under strong oxidizing agents like KMnO₄ or CrO₃, though direct evidence for this compound is limited .

Reaction Conditions :

Reduction Reactions

The ketone group (1-oxo) is a primary site for reduction:

Key Findings :

-

Ketone to Alcohol : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, forming 3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-3-carbinol. This reaction is critical for modifying biological activity .

Reaction Conditions :

| Substrate | Reducing Agent | Solvent | Temperature | Major Product | Source |

|---|---|---|---|---|---|

| Analogous ketone | NaBH₄ | Ethanol | 0–25°C | Secondary alcohol derivative |

Esterification and Amidation

The carboxylic acid group undergoes typical nucleophilic acyl substitutions:

Key Findings :

-

Ester Formation : Reaction with phenols (e.g., m-chlorophenol) in the presence of DCC/DMAP yields aromatic esters. These derivatives show enhanced enzyme inhibitory activity (e.g., α-chymotrypsin inhibition) .

-

Amide Formation : Coupling with amines (e.g., benzylamine) via EDCI/HOBt forms amides, though esters exhibit superior biological potency .

Reaction Conditions :

Substitution Reactions

Electrophilic aromatic substitution (EAS) is feasible at the electron-rich positions of the benzopyran ring:

Key Findings :

-

Halogenation : Chlorination or bromination at position 6 (para to the ketone) occurs with Cl₂ or Br₂ in acetic acid, though steric hindrance from methyl groups may limit reactivity .

-

Sulfonation : Limited evidence suggests sulfonation at position 5 using fuming H₂SO₄ .

Ring-Opening Reactions

Acidic or basic hydrolysis cleaves the lactone ring:

Key Findings :

-

Acidic Hydrolysis : Concentrated HCl opens the benzopyran ring, yielding a dicarboxylic acid derivative .

-

Basic Hydrolysis : NaOH hydrolyzes the lactone to a sodium carboxylate, which can be reprotonated to the linear acid .

Reaction Conditions :

| Conditions | Reagents | Product | Application | Source |

|---|---|---|---|---|

| 6M HCl, reflux | H₂O | Dicarboxylic acid derivative | Intermediate synthesis | |

| 2M NaOH, 80°C | Ethanol | Sodium carboxylate salt | Purification |

6.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₂O₄

- Molecular Weight : 220.22 g/mol

- Key Features :

- Carbonyl group (1-oxo)

- Carboxylic acid functionality at the 3-position

- Two methyl groups at the 3 and 7 positions enhancing lipophilicity

These properties influence its reactivity and interaction with biological systems, making it a candidate for various applications.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

-

Antimicrobial Properties :

- Demonstrated effectiveness against certain bacterial strains, suggesting potential use in developing antimicrobial agents.

-

Antioxidant Activity :

- Protects cells from oxidative stress, indicating possible applications in health supplements or pharmaceuticals aimed at reducing oxidative damage.

-

Anti-inflammatory Effects :

- Preliminary studies suggest it may inhibit enzymes involved in inflammatory pathways, which could lead to its use in treating inflammatory diseases.

Synthesis and Industrial Applications

The synthesis of 3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid typically involves multi-step reactions that can be optimized for industrial production. Common reagents include:

- Potassium permanganate for oxidation

- Sodium borohydride for reduction

Advanced catalytic processes and continuous flow reactors are often employed to enhance yield and efficiency in industrial settings .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed significant activity against specific bacterial strains, indicating its potential as a lead compound in drug development for treating infections.

Case Study 2: Antioxidant Potential

Research highlighted the antioxidant capabilities of this compound, showing that it can effectively scavenge free radicals in vitro. This property may be leveraged in developing nutraceuticals aimed at combating oxidative stress-related diseases .

Case Study 3: Anti-inflammatory Mechanisms

Investigations into the anti-inflammatory effects showed that this compound can modulate enzyme activities related to inflammation. Further studies are needed to explore its therapeutic applications in chronic inflammatory conditions .

Applications Across Fields

The compound's potential applications span various fields:

| Field | Application Description |

|---|---|

| Pharmaceuticals | Development of antimicrobial and anti-inflammatory drugs |

| Nutraceuticals | Formulation of antioxidant supplements |

| Biochemistry | Studies on enzyme modulation and receptor interactions |

Mécanisme D'action

The mechanism of action of 3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-dihydro-1H-2-benzopyran-1-one: A structurally similar compound with different functional groups.

3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Another benzopyran derivative with hydroxyl and methyl groups.

Uniqueness

3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to other benzopyran derivatives.

Activité Biologique

3,7-Dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid (CAS No. 890646-74-9) is a benzopyran derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

- Molecular Formula : C₁₂H₁₂O₄

- Molecular Weight : 220.22 g/mol

- Structure : The compound consists of a benzopyran core with a carboxylic acid functional group, which is crucial for its biological interactions.

Anti-inflammatory Activity

Research has indicated that derivatives of benzopyran compounds can selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is associated with inflammation. For instance, studies have shown that certain benzopyran derivatives exhibit significant inhibition of COX-2 activity without affecting COX-1, thereby reducing the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

| Compound | COX-1 Inhibition | COX-2 Inhibition | Selectivity Ratio |

|---|---|---|---|

| 3,7-Dimethyl... | Low | High | Favorable |

| Meloxicam | Moderate | High | Favorable |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS. These studies suggest that the compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

| Assay Type | IC₅₀ Value (µM) | Reference Compound |

|---|---|---|

| DPPH | 25 | Vitamin C (10) |

| ABTS | 30 | Quercetin (15) |

Anticancer Activity

Several studies have highlighted the anticancer properties of benzopyran derivatives. For instance, compounds structurally similar to 3,7-dimethyl-1-oxo have shown potent cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 20 | Apoptosis induction |

| MCF-7 | 15 | Cell cycle arrest |

| LoVo | 18 | Inhibition of proliferation |

Case Studies

- Cyclooxygenase Inhibition : A study conducted on a series of benzopyran derivatives demonstrated that modifications at the C3 position significantly influenced COX inhibition profiles. The selectivity for COX-2 over COX-1 was notably enhanced in compounds with specific substituents .

- Antioxidant Evaluation : Another investigation utilized the DPPH assay to assess the antioxidant capacity of various synthesized compounds related to the benzopyran structure. Results indicated that certain derivatives exhibited antioxidant activities comparable to established antioxidants like vitamin C .

Propriétés

IUPAC Name |

3,7-dimethyl-1-oxo-4H-isochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-7-3-4-8-6-12(2,11(14)15)16-10(13)9(8)5-7/h3-5H,6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJVJYXBGIYAQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(OC2=O)(C)C(=O)O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.